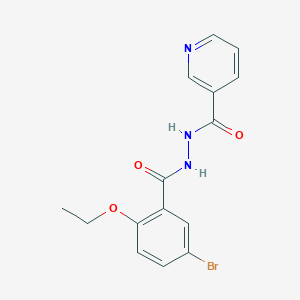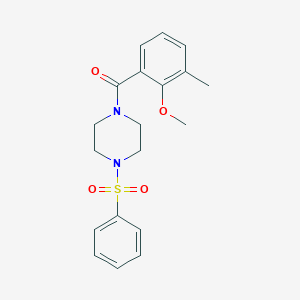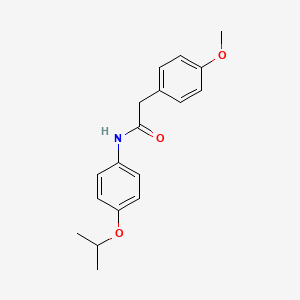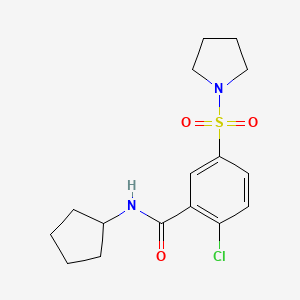![molecular formula C19H17NO3 B4405434 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone
Übersicht
Beschreibung
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has been used in a wide range of scientific research applications, including apoptosis, inflammation, and neurodegeneration. One of the key benefits of this compound is its ability to inhibit caspase activity, which is involved in the process of programmed cell death. This compound has been shown to be effective in inhibiting caspase activity in vitro and in vivo, making it a valuable tool for studying apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications in diseases such as arthritis and asthma. Finally, this compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone is a caspase inhibitor that works by binding to the active site of caspases and preventing their enzymatic activity. This compound has been shown to be effective against a range of caspases, including caspase-3, caspase-7, and caspase-9. This compound has also been shown to be effective in inhibiting caspase activity in vivo, suggesting that it could have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including inhibiting caspase activity, reducing inflammation, and protecting against neurodegeneration. In addition to its effects on caspases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. Finally, this compound has been shown to protect against neuronal cell death in vitro and in vivo, suggesting that it could have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has several advantages for lab experiments, including its ability to inhibit caspase activity, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to its use. For example, this compound has been shown to have some off-target effects, which could complicate the interpretation of experimental results. Additionally, the high cost of this compound may limit its use in some labs.
Zukünftige Richtungen
There are several potential future directions for research on 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone. One area of interest is the development of more selective caspase inhibitors that could reduce off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of this compound in diseases such as arthritis, asthma, and neurodegeneration. Finally, there is interest in exploring the mechanism of action of this compound in more detail, particularly its effects on other signaling pathways beyond caspases.
Eigenschaften
IUPAC Name |
1-[4-(2-quinolin-8-yloxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14(21)15-7-9-17(10-8-15)22-12-13-23-18-6-2-4-16-5-3-11-20-19(16)18/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOMHGGLIZFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405359.png)

![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
amine hydrochloride](/img/structure/B4405373.png)


![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)



![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)